2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide
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Overview
Description
2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridine ring, which is further connected to another pyridine ring through a carboxamide linkage. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide typically involves multiple steps:
Formation of 2-chloro-6-methylpyridine: This can be achieved by chlorination of 6-methylpyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the trifluoroethoxy group: The 2-chloro-6-methylpyridine is then reacted with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate (K2CO3) to form the trifluoroethoxy derivative.
Coupling with 3-aminopyridine: The trifluoroethoxy derivative is then coupled with 3-aminopyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or acids. Reduction reactions can also be performed on the carboxamide group to yield amines.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Alcohols or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoroethoxy group is known to enhance the bioavailability and metabolic stability of compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.
Industry
In the agrochemical industry, this compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine: Lacks the trifluoroethoxy and carboxamide groups, making it less complex and potentially less bioactive.
6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide: Similar structure but without the chloro group, which may affect its reactivity and biological activity.
2-chloro-6-methyl-N-[3-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxamide: Contains a trifluoromethyl group instead of trifluoroethoxy, which can alter its chemical properties and biological interactions.
Uniqueness
The presence of both the trifluoroethoxy group and the carboxamide linkage in 2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide makes it unique compared to its analogs. These functional groups contribute to its enhanced bioavailability, metabolic stability, and potential for diverse biological activities.
Properties
IUPAC Name |
2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-8-2-4-10(12(15)20-8)13(22)21-9-3-5-11(19-6-9)23-7-14(16,17)18/h2-6H,7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEWBMDIJFEBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NC2=CN=C(C=C2)OCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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